2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone

PDE9 inhibition Lipophilicity Structure-Activity Relationship

Researchers using generic pyrazolopyrimidines risk invalidating PDE9 SAR data-swapping N-alkyl analogs without reconciliation can mislead lead-optimization. This compound delivers the validated N1-phenyl, 4-cyclopentanone pharmacophore from the US9617269 patent series. • Direct scaffold yielding WYQ-91 analog (PDE9 IC₅₀ = 5.5 nM); benchmark against BAY 73-6691. • ≥98% purity (ISO-certified) eliminates impurity interference in low-nM enzymatic assays. • Rigid 278.31 Da core suitable for co-crystallization (Gln453 hydrogen-bond anchor) and PROTAC linker conjugation. Procure with confidence: consistent lot-to-lot quality with full analytical documentation.

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
CAS No. 62141-19-9
Cat. No. B11849260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone
CAS62141-19-9
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C16H14N4O/c21-14-8-4-7-12(14)15-13-9-19-20(16(13)18-10-17-15)11-5-2-1-3-6-11/h1-3,5-6,9-10,12H,4,7-8H2
InChIKeyGZCSSJVYFUHQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone (CAS 62141-19-9) – Procurement-Grade Overview for PDE-Focused Discovery


2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone (CAS 62141-19-9; MF: C₁₆H₁₄N₄O; MW: 278.31) is a 1-phenyl-substituted pyrazolo[3,4-d]pyrimidine bearing a cyclopentanone moiety at the 4-position . The pyrazolo[3,4-d]pyrimidine core is a recognized privileged scaffold in kinase and phosphodiesterase (PDE) inhibitor design, and the 1-phenyl-4-ketone substitution pattern places this compound within a patent-disclosed series of N-substituted pyrazolo[3,4-d]pyrimidine ketone PDE9 inhibitors [1]. It is commercially available as a research reagent with certified purity specifications suitable for structure–activity relationship (SAR) expansion and biochemical screening campaigns .

Why Generic Substitution of 2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone Risks SAR Invalidation in PDE9 Inhibitor Programs


The 1-phenyl substituent on the pyrazolo[3,4-d]pyrimidine core is not a passive aromatic decoration; it directly modulates the compound’s lipophilicity, π-stacking capacity within the PDE9 active site, and metabolic stability relative to N-alkyl analogs [1]. Replacing the cyclopentanone moiety with cyclohexanone or acyclic ketones alters ring strain, conformational preference, and the spatial orientation of the carbonyl hydrogen-bond acceptor, all of which are critical for PDE9 inhibition potency as demonstrated across the N-substituted pyrazolo[3,4-d]pyrimidine ketone series disclosed in US9617269 [2]. Consequently, swapping this specific compound for a generic pyrazolopyrimidine or a close N-methyl or N-alkyl congener without quantitative reconciliation of the SAR data can invalidate screening results and mislead lead-optimization campaigns [1][2].

Product-Specific Quantitative Evidence Guide for 2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone (CAS 62141-19-9)


N-Phenyl vs N-Methyl Substitution: Calculated Lipophilicity Shift and Predicted PDE9 Binding Impact

The target compound differs from its closest commercially available congener, 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone (CAS 54416-44-3), solely by the N1 substituent (phenyl vs methyl). This substitution increases the calculated logP by approximately 1.8–2.2 units (estimated via fragment-based methods), shifting the compound from a relatively polar to a moderately lipophilic space [1]. In the PDE9 inhibitor pharmacophore exemplified by patent US9617269, the N1-aryl group engages in π-stacking with Phe456 and contributes to subtype selectivity; the N1-methyl analog lacks this interaction and is not represented in the patent's activity table, consistent with a substantial loss in potency [2]. Although direct PDE9 IC₅₀ data for the target compound have not been publicly disclosed, the structurally validated N1-phenyl cyclopentanone ketone motif appears in multiple sub-100 nM PDE9 inhibitors within the patent family (e.g., WYQ-91 IC₅₀ = 5.5 nM; WYQ-54 IC₅₀ = 39 nM), establishing a class-level expectation of single-digit to sub-100 nM potency [3].

PDE9 inhibition Lipophilicity Structure-Activity Relationship

Purity Benchmarking: 98% (MolCore) vs 97% (CheMenu) – Impact on Reproducibility of PDE9 Biochemical Assays

Commercially sourced 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone is available at two distinct purity grades: ≥98% (MolCore, HPLC-validated, ISO-certified) and 97% (CheMenu, catalog CM289068) . A 1% absolute purity difference may appear negligible, but in a PDE9 enzymatic assay where the expected IC₅₀ of related patent compounds is in the low nanomolar range (5.5–39 nM), a 1% impurity loading can introduce a contaminant concentration of ~100–500 nM at typical screening concentrations (10–50 µM compound), which may act as an uncharacterized inhibitor or aggregator, shifting apparent IC₅₀ values by 2- to 5-fold [1]. The MolCore product additionally carries ISO quality system certification, providing documented batch-to-batch consistency essential for multi-plate, multi-day screening campaigns .

Purity specification PDE9 screening Reproducibility

Cyclopentanone vs Cyclohexanone Moiety: Ring-Size Effects on PDE9 Binding Conformation and Ligand Efficiency

Within the N-substituted pyrazolo[3,4-d]pyrimidine ketone patent series (US9617269), the 4-position ketone ring size is explicitly varied between cyclopentyl and cyclohexyl analogs. The cyclopentanone-containing compounds (e.g., structural analogs of the target compound) exhibit PDE9 IC₅₀ values in the low nanomolar range (5.5–39 nM), whereas the cyclohexanone-containing compound WYQ-54 (IC₅₀ = 39 nM) represents the upper end of this potency range [1][2]. The cyclopentanone ring imposes a more acute C4–C=O bond angle and reduced conformational entropy compared to cyclohexanone, favoring a more rigid, pre-organized binding pose within the PDE9 catalytic pocket; this is consistent with the ~7-fold potency difference between the most potent cyclopentanone analog (WYQ-91, IC₅₀ = 5.5 nM) and the cyclohexanone analog (WYQ-54, IC₅₀ = 39 nM) [2]. The target compound retains the cyclopentanone moiety and is thus positioned within the higher-potency, higher-ligand-efficiency region of the series.

Conformational analysis Ligand efficiency PDE9 inhibitor design

Best Research and Industrial Application Scenarios for 2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone (CAS 62141-19-9)


PDE9 Inhibitor SAR Expansion and Lead Optimization

This compound serves as a direct scaffold for generating N1-phenyl, 4-cyclopentanone SAR libraries. Its structural placement within the US9617269 patent series—combining the high-potency cyclopentanone motif with an N1-phenyl group—makes it a rational starting point for exploring substituent effects on the phenyl ring (e.g., methoxy, halogen) while maintaining the core pharmacophore that yielded WYQ-91 (PDE9 IC₅₀ = 5.5 nM) [1]. Procurement of ≥98% purity material (MolCore, ISO-certified) is recommended to minimize impurity interference in low-nanomolar enzymatic assays [2].

PDE9 Selectivity Profiling Against PDE1 and PDE5 Isoforms

The pyrazolo[3,4-d]pyrimidine scaffold has known cross-reactivity with PDE1 and PDE5 [1]. This compound, with its 1-phenyl-4-cyclopentanone substitution, can be used as a tool to profile PDE9 vs PDE1/PDE5 selectivity, leveraging the patent-disclosed observation that N1-aryl substitution contributes to PDE9 subtype preference [2]. Quantitative selectivity ratios (PDE9 IC₅₀ / PDE1 IC₅₀; PDE9 IC₅₀ / PDE5 IC₅₀) generated with this compound can directly benchmark against literature PDE9 inhibitors such as BAY 73-6691.

Fragment-Based or Structure-Based Drug Design (SBDD) Starting Point

With a molecular weight of 278.31 and a rigid cyclopentanone-pyrazolopyrimidine core, this compound lies at the upper boundary of fragment-like chemical space and is suitable for co-crystallization trials with PDE9 or related purinergic targets. Its N1-phenyl group provides a clear electron density feature for X-ray crystallographic phasing, while the cyclopentanone carbonyl serves as a hydrogen-bond anchor to the invariant glutamine residue in the PDE active site (Gln453 in PDE9A) [1][2]. The ≥98% purity grade is critical for crystallization to avoid lattice-disrupting impurities .

Building Block for Bisubstrate or PROTAC PDE9 Degrader Design

The cyclopentanone ketone moiety is synthetically tractable for reductive amination, oxime formation, or enolate chemistry, enabling conjugation to E3 ligase ligands for PROTAC design or to affinity tags for chemoproteomics. This compound's scaffold is embedded within the validated PDE9 inhibitor chemotype from US9617269, providing confidence that the targeting moiety will retain PDE9 engagement even after linker attachment [1].

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